Quinolin-8-yl 4-nitrobenzenesulfonate
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Overview
Description
Quinolin-8-yl 4-nitrobenzenesulfonate is a chemical compound that combines the structural features of quinoline and nitrobenzenesulfonate Quinoline is a heterocyclic aromatic organic compound with a nitrogen atom in the ring, known for its applications in medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl 4-nitrobenzenesulfonate typically involves the reaction of quinoline derivatives with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Quinolin-8-yl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: The quinoline ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines or thiols, solvents like ethanol or methanol, and mild heating.
Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic substitution: Quinolin-8-yl derivatives with various substituents replacing the nitro group.
Reduction: Quinolin-8-yl 4-aminobenzenesulfonate.
Oxidation: Oxidized quinoline derivatives.
Scientific Research Applications
Quinolin-8-yl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 4-nitrobenzenesulfonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal and industrial chemistry.
4-Nitrobenzenesulfonate:
Uniqueness: Quinolin-8-yl 4-nitrobenzenesulfonate is unique due to the combination of the quinoline ring and the 4-nitrobenzenesulfonate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
quinolin-8-yl 4-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c18-17(19)12-6-8-13(9-7-12)23(20,21)22-14-5-1-3-11-4-2-10-16-15(11)14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLIXIKTQZKXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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